6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
CAS No.: 1251577-16-8
Cat. No.: VC4229872
Molecular Formula: C20H19FN6O2
Molecular Weight: 394.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251577-16-8 |
|---|---|
| Molecular Formula | C20H19FN6O2 |
| Molecular Weight | 394.41 |
| IUPAC Name | 6-(4-fluorophenyl)-2-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C20H19FN6O2/c21-16-4-2-15(3-5-16)17-6-7-18(28)27(24-17)14-19(29)25-10-12-26(13-11-25)20-22-8-1-9-23-20/h1-9H,10-14H2 |
| Standard InChI Key | IXDFGFSNCJUHSO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Introduction
The compound 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule belonging to the pyridazinone class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities . This specific compound features a pyridazinone core with a fluorophenyl group and a pyrimidin-2-ylpiperazin-1-yl moiety, which contribute to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic chemistry reactions. These methods often start with the construction of the pyridazine framework, followed by functionalization steps to introduce the fluorophenyl and pyrimidin-2-ylpiperazin-1-yl groups. Reaction conditions such as temperature, solvent choice, and reaction time can be optimized to enhance yield and purity.
Biological Activities and Potential Applications
Compounds similar to 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one have shown significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications. The presence of a fluorophenyl group may enhance lipophilicity, which can improve binding affinity to biological targets such as enzymes or receptors involved in disease mechanisms.
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